

Tert-butyl(propyl)amine CAS number and molecular weight

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Compound of Interest

Compound Name: *Tert-butyl(propyl)amine*

Cat. No.: *B3369096*

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In-Depth Technical Guide: Tert-butyl(propyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl(propyl)amine, a secondary amine with the CAS Number 22675-81-6, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a summary of its known properties, including its molecular weight and a general overview of its synthesis. Due to the limited availability of detailed experimental data in the public domain, this document also discusses the general reactivity and potential biological significance of secondary amines of this structural class. This guide aims to serve as a foundational resource for researchers interested in the potential applications of **tert-butyl(propyl)amine**.

Physicochemical Properties

Tert-butyl(propyl)amine, also known as N-(tert-butyl)propan-1-amine, possesses a unique combination of steric hindrance from the tert-butyl group and a flexible propyl chain. These structural features are expected to influence its reactivity and physical properties. A summary of its key identifiers and calculated properties is provided in Table 1.

Table 1: Physicochemical Data of **Tert-butyl(propyl)amine**

Property	Value	Reference
CAS Number	22675-81-6	
Molecular Formula	C ₇ H ₁₇ N	[1]
Molecular Weight	115.22 g/mol	[1]
IUPAC Name	N-(tert-butyl)propan-1-amine	
Synonyms	Propylamine, N-tert-butyl; tert-Butyl-n-propylamine	
Appearance	Not explicitly stated, likely a liquid	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Synthesis

The primary route for the synthesis of **tert-butyl(propyl)amine** is through the nucleophilic substitution reaction of tert-butylamine with a suitable propyl halide.

General Experimental Protocol: Alkylation of Tert-butylamine

This protocol describes a general procedure for the synthesis of secondary amines via alkylation. Specific reaction conditions for the synthesis of **tert-butyl(propyl)amine** may require optimization.

Materials:

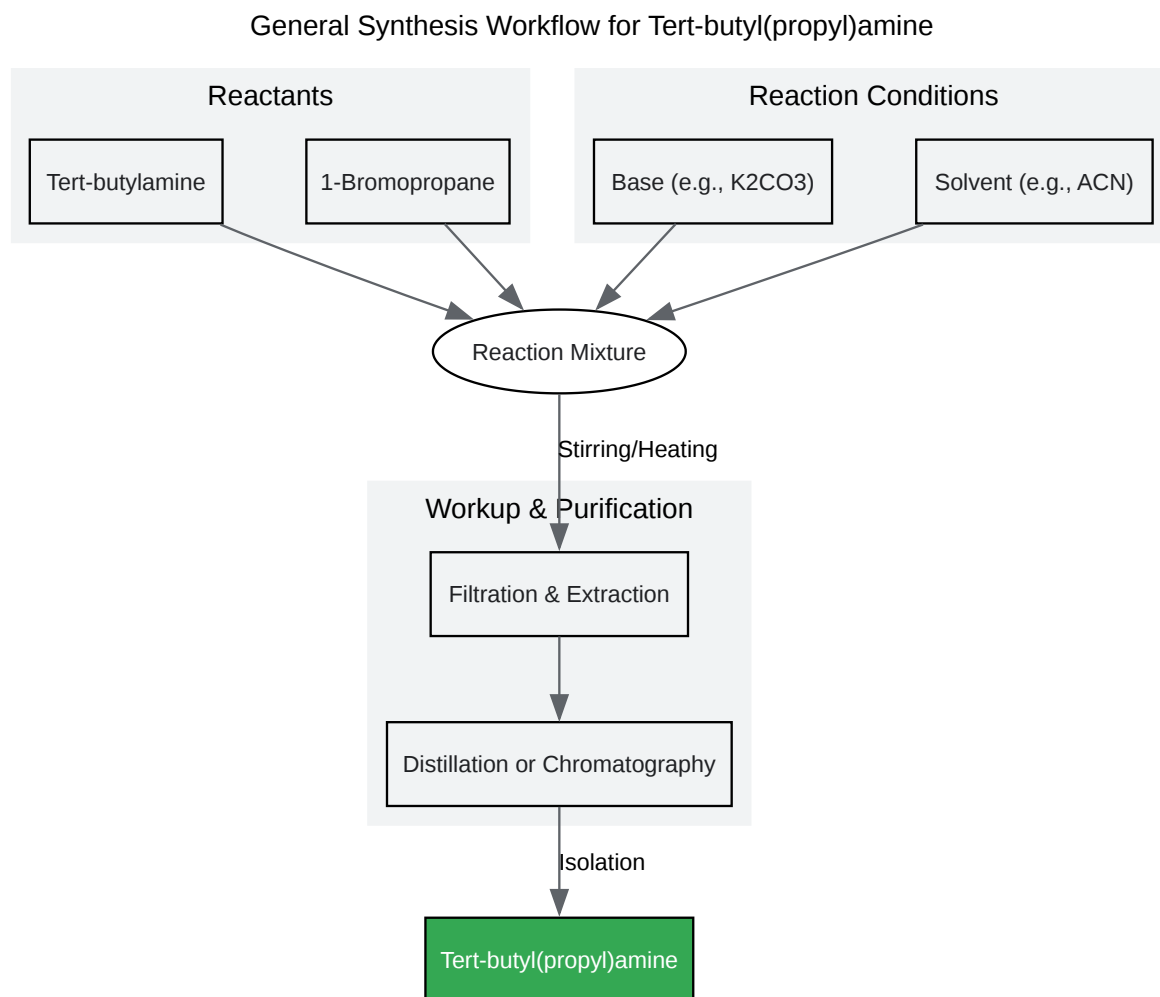
- Tert-butylamine
- 1-Bromopropane (or other suitable propyl halide)
- A suitable base (e.g., potassium carbonate, triethylamine)

- A suitable solvent (e.g., acetonitrile, DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of tert-butylamine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add 1-bromopropane (1.0 equivalent) dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by distillation or column chromatography to obtain pure **tert-butyl(propyl)amine**.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **tert-butyl(propyl)amine**.

Potential Applications and Biological Significance

While specific biological activities for **tert-butyl(propyl)amine** have not been reported in the available literature, the structural motif of a secondary amine is prevalent in many biologically active molecules.

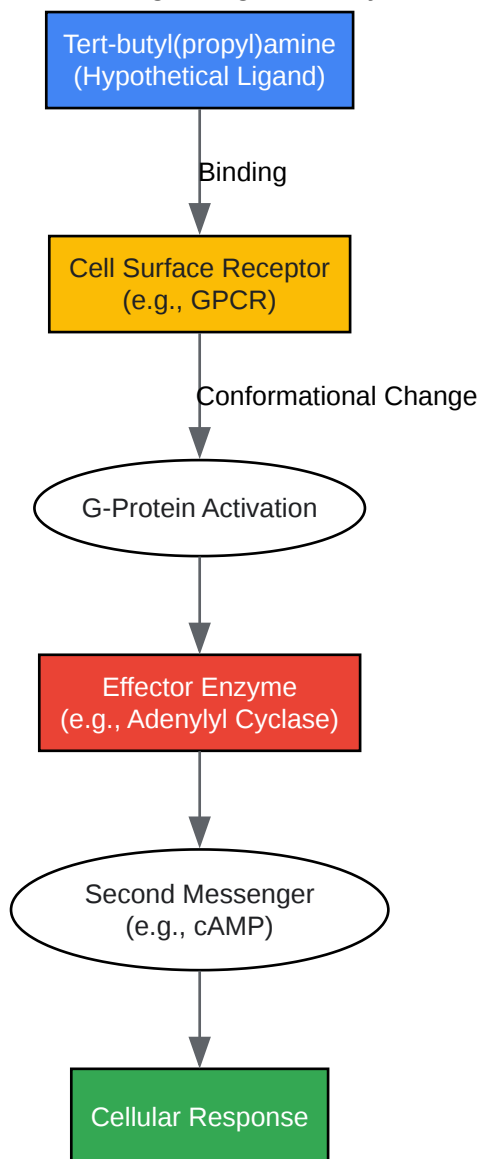
Role in Drug Development

Secondary amines are common functional groups in a vast array of pharmaceuticals. They can act as hydrogen bond donors and acceptors, and their basicity allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. The tert-butyl group can impart metabolic stability by sterically hindering sites of metabolism.

Hypothetical Signaling Pathway Interaction

Amines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, many neurotransmitters are amines. A molecule like **tert-butyl(propyl)amine** could hypothetically act as a ligand for a receptor, either as an agonist or an antagonist, thereby modulating a signaling pathway.

Hypothetical Signaling Pathway Modulation



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Caption: Hypothetical modulation of a GPCR signaling pathway.

Disclaimer: The signaling pathway diagram is a generalized representation and is not based on experimental data for **tert-butyl(propyl)amine**.

Conclusion

Tert-butyl(propyl)amine is a secondary amine for which basic chemical information is available. However, there is a notable lack of in-depth studies on its synthesis, reactivity, and

biological activity. This guide provides a starting point for researchers by summarizing the available data and suggesting potential areas of investigation based on the general properties of secondary amines. Further experimental work is required to fully elucidate the chemical and biological profile of this compound.

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References

- 1. tert-butyl-n-propyl-amine [webbook.nist.gov]
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